molecular formula C15H22O2 B1446189 1,11-Dioxa[11]paracyclophane CAS No. 6571-51-3

1,11-Dioxa[11]paracyclophane

Cat. No.: B1446189
CAS No.: 6571-51-3
M. Wt: 234.33 g/mol
InChI Key: LTROLYACVISZRU-UHFFFAOYSA-N
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Description

1,11-Dioxa[11]paracyclophane is a fascinating organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,11-Dioxa[11]paracyclophane can be synthesized through several methods, including the Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under specific conditions. Another common method is the cyclization of appropriately substituted benzene derivatives using strong acids or Lewis acids as catalysts.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that require precise control of temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,11-Dioxa[11]paracyclophane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be tailored to produce specific derivatives or intermediates for further applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions often use hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or alkyl lithium reagents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, which can be further utilized in different chemical processes.

Scientific Research Applications

1,11-Dioxa[11]paracyclophane has a wide range of applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

  • Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.

  • Medicine: Its derivatives have potential therapeutic applications, such as in the development of new drugs and treatments.

  • Industry: It is used in the production of advanced materials and nanotechnology applications.

Mechanism of Action

The mechanism by which 1,11-Dioxa[11]paracyclophane exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • Paracyclophane

  • Bicyclo[2.2.2]octane

  • Bicyclo[3.3.1]nonane

Properties

IUPAC Name

2,12-dioxabicyclo[11.2.2]heptadeca-1(15),13,16-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-2-4-6-12-16-14-8-10-15(11-9-14)17-13-7-5-3-1/h8-11H,1-7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTROLYACVISZRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCOC2=CC=C(C=C2)OCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101229676
Record name 2,12-Dioxabicyclo[11.2.2]heptadeca-13,15,16-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6571-51-3
Record name 2,12-Dioxabicyclo[11.2.2]heptadeca-13,15,16-triene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6571-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,12-Dioxabicyclo[11.2.2]heptadeca-13,15,16-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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